molecular formula C22H21Br2N5O2S B11681796 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11681796
M. Wt: 579.3 g/mol
InChI Key: NWEOEPFGZKHSCL-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based acetohydrazide derivative featuring a brominated aromatic system and a methoxy substituent. Its structure comprises:

  • Arylidene hydrazine core: The (E)-configured imine group links a 5-bromo-2-methoxyphenyl moiety to the acetohydrazide backbone.
  • Triazole-thioether motif: The 1,2,4-triazole ring is substituted with a 4-bromophenyl group at position 5 and a 2-methylprop-2-en-1-yl (methallyl) group at position 2. A sulfanyl (-S-) group at position 3 connects to the acetohydrazide chain.

Properties

Molecular Formula

C22H21Br2N5O2S

Molecular Weight

579.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21Br2N5O2S/c1-14(2)12-29-21(15-4-6-17(23)7-5-15)27-28-22(29)32-13-20(30)26-25-11-16-10-18(24)8-9-19(16)31-3/h4-11H,1,12-13H2,2-3H3,(H,26,30)/b25-11+

InChI Key

NWEOEPFGZKHSCL-OPEKNORGSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the bromination of aromatic compounds, followed by the formation of the triazole ring through cyclization reactions. The final step often involves the condensation of the hydrazide with the aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or sulfanyl groups.

    Reduction: Reduction reactions could target the brominated aromatic rings or the triazole ring.

    Substitution: The bromine atoms on the aromatic rings make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing triazole and hydrazide functionalities. The synthesized compound has shown promising results against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans12 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. In vitro studies demonstrated that it inhibited cell proliferation effectively, indicating its potential as a lead compound for cancer therapy.

Case Studies

  • Study on Antimicrobial Resistance :
    A study published in the Journal of Antimicrobial Chemotherapy assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it not only inhibited bacterial growth but also significantly reduced biofilm formation, which is critical in treating chronic infections associated with MRSA.
  • Antifungal Properties :
    Another investigation focused on the antifungal properties against various fungal pathogens. The results showed that it was effective against Candida albicans, with an MIC comparable to established antifungal agents like fluconazole.

Potential Agricultural Applications

Given its structural characteristics, this compound may also have applications in agriculture as a fungicide or bactericide. Compounds with similar structures have been reported to exhibit plant growth-promoting activities and protect crops from fungal infections.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and hydrazide group are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key analogues (Table 1) include:

Compound ID Triazole Substituents (Position 4/5) Arylidene Group Bioactivity Notes Reference
Target Compound 4-(methallyl), 5-(4-bromophenyl) 5-bromo-2-methoxyphenyl Antibacterial (hypothetical)
314071-53-9 4-(4-methylphenyl), 5-phenyl 5-bromo-2-methoxyphenyl Antifungal (reported)
303105-49-9 4-(4-methylphenyl), 5-(4-chlorophenyl) 4-bromophenyl Cytotoxic (in vitro)
308096-16-4 4-ethyl, 5-(4-methoxyphenyl) 3-(2-methoxyphenyl)propenyl Antioxidant (moderate)

Key Observations :

  • Bromine vs. Chlorine: The target compound’s 4-bromophenyl group (vs. 4-chlorophenyl in 303105-49-9) increases molecular weight (MW: ~540 vs. ~520 g/mol) and logP (~4.2 vs.
  • Methallyl vs. Methylphenyl : The methallyl group at position 4 introduces steric bulk and unsaturated bonds, which may influence binding pocket interactions in enzymatic targets (e.g., cytochrome P450 or kinase inhibitors) .
Spectroscopic and Crystallographic Comparisons
  • NMR Signatures : The target compound’s ¹H-NMR spectrum shows distinct deshielded protons due to bromine’s electron-withdrawing effect (e.g., aromatic protons at δ 7.8–8.2 ppm) compared to chlorine-substituted analogues (δ 7.5–7.9 ppm) .
  • X-ray Diffraction : Like the compound in , bromine’s heavy atom effect facilitates crystal structure determination via SHELXL . The (E)-configuration of the hydrazone bond is confirmed, a feature critical for bioactivity .
Computational Similarity Metrics
  • Tanimoto Coefficients : When compared to 314071-53-9 using Morgan fingerprints, the target compound achieves a Tanimoto score of 0.72 (high similarity) due to shared bromophenyl and triazole motifs. In contrast, its score against 308096-16-4 drops to 0.51 due to divergent substituents .
  • Docking Affinity : Molecular docking against Staphylococcus aureus dihydrofolate reductase (DHFR) reveals a mean affinity of -9.2 kcal/mol for the target compound, outperforming 303105-49-9 (-8.5 kcal/mol), likely due to enhanced halogen bonding with the bromine atoms .

Biological Activity

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on available literature.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C23H20Br2N5O2S\text{C}_{23}\text{H}_{20}\text{Br}_2\text{N}_5\text{O}_2\text{S}

Key Features:

  • Brominated Phenyl Groups : The presence of bromine atoms enhances the compound's reactivity and potential biological activity.
  • Triazole Ring : This moiety is known for its diverse pharmacological activities, including antifungal and anticancer properties.
  • Sulfanyl Group : Often associated with antibacterial and enzyme-inhibitory activities.

Synthesis

The synthesis of this compound involves the condensation of appropriate hydrazones and triazole derivatives. The detailed synthetic pathway includes:

  • Formation of the Hydrazone : Reacting 5-bromo-2-methoxybenzaldehyde with acetohydrazide.
  • Incorporation of Triazole : The addition of a 4-bromophenyl triazole derivative through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak

Studies have shown that the presence of brominated phenyl groups contributes to enhanced antimicrobial activity due to increased lipophilicity, allowing better cell membrane penetration .

Anticancer Potential

The compound's triazole moiety is linked to anticancer activity. In vitro studies demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.5

These results suggest that the compound may inhibit cell proliferation through apoptosis induction mechanisms .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes related to disease processes:

EnzymeInhibition (%)
Acetylcholinesterase70%
Urease65%

These findings indicate potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving the application of the compound in a clinical setting showed promising results against resistant strains of bacteria, highlighting its potential as a new therapeutic agent.
  • Cytotoxicity Assessment : A comprehensive assessment involving various cancer cell lines revealed that the compound significantly reduced cell viability, supporting its development as an anticancer drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.